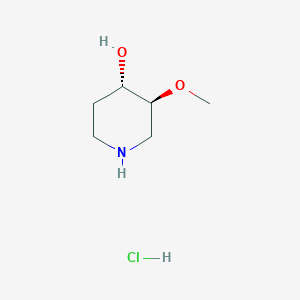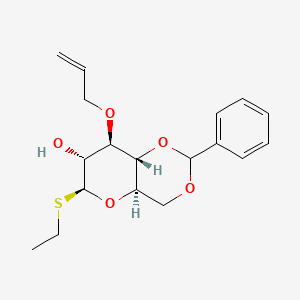
Ethyl 3-O-allyl-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-O-allyl-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside is a complex organic compound that belongs to the class of thioglycosides These compounds are characterized by the presence of a sulfur atom replacing the oxygen atom in the glycosidic bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-O-allyl-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of D-glucose, followed by the introduction of the thiol group. The benzylidene group is then introduced through a reaction with benzaldehyde dimethylacetal in the presence of an acid catalyst like p-toluenesulfonic acid. The allyl group is added via an allylation reaction using allyl bromide .
Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 3-O-allyl-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The benzylidene group can be reduced to yield the corresponding benzyl alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming new thioglycosides.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalysts such as palladium on carbon (Pd/C) for hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: New thioglycoside derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-O-allyl-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex carbohydrates and glycosides.
Biology: Investigated for its potential role in glycosylation processes and as a model compound for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other bioactive compounds
Wirkmechanismus
The mechanism of action of ethyl 3-O-allyl-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside involves its interaction with specific molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzylidene and allyl groups may also contribute to its binding affinity and specificity for certain targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
- Ethyl 4,6-O-benzylidene-1-thio-beta-D-glucopyranoside
- Ethyl 3-O-allyl-4-O-benzyl-2-O-naphthylmethyl-1-thio-beta-D-glucopyranoside
- Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside
Comparison: Compared to similar compounds, it offers a distinct combination of chemical properties that make it valuable for specific synthetic and research purposes .
Eigenschaften
Molekularformel |
C18H24O5S |
|---|---|
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
(4aR,6S,7R,8R,8aR)-6-ethylsulfanyl-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol |
InChI |
InChI=1S/C18H24O5S/c1-3-10-20-16-14(19)18(24-4-2)22-13-11-21-17(23-15(13)16)12-8-6-5-7-9-12/h3,5-9,13-19H,1,4,10-11H2,2H3/t13-,14-,15-,16-,17?,18+/m1/s1 |
InChI-Schlüssel |
RKVNNRUITIJCSA-LPETVPRMSA-N |
Isomerische SMILES |
CCS[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC=C)O |
Kanonische SMILES |
CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


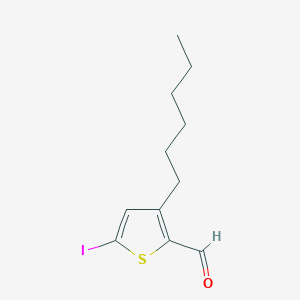
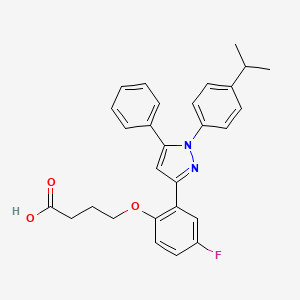
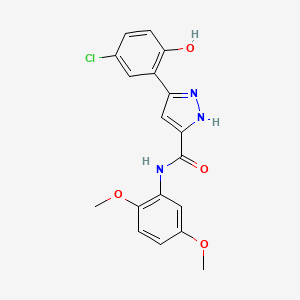


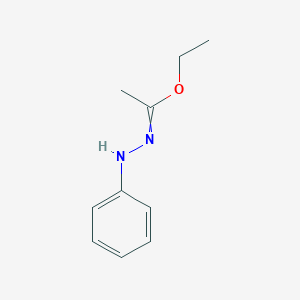
![N-[(5-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14082833.png)
![4H-Cyclopenta[b]thiophene-4,5,6-trione](/img/structure/B14082835.png)

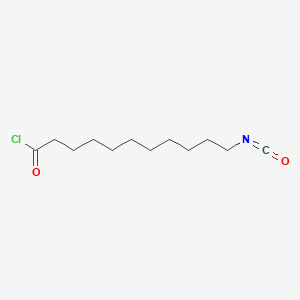
![Methyl 4-[2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14082853.png)
![1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2,4-difluorobenzene](/img/structure/B14082869.png)
![1,4-Bis(5-bromofuran-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14082874.png)
